molecular formula C13H11N B11911663 1-Methylnaphthalene-7-acetonitrile

1-Methylnaphthalene-7-acetonitrile

Cat. No.: B11911663
M. Wt: 181.23 g/mol
InChI Key: SVDFAMFKILKJMN-UHFFFAOYSA-N
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Description

This compound is structurally characterized by a fused bicyclic aromatic system, with the acetonitrile group introducing polar functionality.

Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-(8-methylnaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C13H11N/c1-10-3-2-4-12-6-5-11(7-8-14)9-13(10)12/h2-6,9H,7H2,1H3

InChI Key

SVDFAMFKILKJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-7-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 1-methylnaphthalene with acetonitrile in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of solvents such as methanol or acetonitrile itself .

Industrial Production Methods: Industrial production of 1-methylnaphthalene-7-acetonitrile often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-7-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methylnaphthalene-7-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylnaphthalene-7-acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on naphthalene derivatives, including 1-methylnaphthalene, 2-methylnaphthalene, and structurally related compounds.

Table 1: Comparative Analysis of Naphthalene Derivatives

Compound Substituents Molecular Formula Key Applications/Toxicity Data Reference
1-Methylnaphthalene Methyl at position 1 C₁₁H₁₀ Industrial solvent; moderate toxicity (hepatic/renal effects in mammals)
2-Methylnaphthalene Methyl at position 2 C₁₁H₁₀ Similar toxicity profile to 1-methylnaphthalene; used in dye synthesis
7-Methoxy-1-naphthylacetonitrile Methoxy at position 7, acetonitrile at position 1 C₁₃H₁₁NO Pharmaceutical intermediate (e.g., agomelatine); limited toxicity data
1-Methyl-7-isopropylnaphthalene (eudalene) Methyl at position 1, isopropyl at position 7 C₁₄H₁₆ Fragrance component; low acute toxicity (no significant health hazards reported)
1-Methylnaphthalene-7-acetonitrile Methyl at position 1, acetonitrile at position 7 C₁₃H₁₁N Hypothesized use in specialty chemicals; toxicity data unavailable in provided sources N/A

Key Findings:

Structural Influence on Toxicity: Methyl-substituted naphthalenes (1- and 2-methylnaphthalene) exhibit systemic toxicity (e.g., hepatic, renal effects) in mammals, as highlighted in ATSDR’s toxicological profiles . Eudalene (1-methyl-7-isopropylnaphthalene) demonstrates low acute toxicity, suggesting bulky substituents like isopropyl may reduce bioavailability .

Applications :

  • Methoxy-acetonitrile derivatives (e.g., 7-Methoxy-1-naphthylacetonitrile) are critical intermediates in drug synthesis, implying that 1-Methylnaphthalene-7-acetonitrile could have analogous roles in agrochemical or pharmaceutical manufacturing .

Biological Activity

1-Methylnaphthalene-7-acetonitrile is a compound that has garnered attention in various fields of research due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure:

  • Molecular Formula: C12H11N
  • Molecular Weight: 185.23 g/mol
  • IUPAC Name: 1-Methylnaphthalene-7-acetonitrile

The compound is characterized by a naphthalene ring system with a methyl group and an acetonitrile functional group. This unique structure may contribute to its biological activity.

Biological Activity Overview

1-Methylnaphthalene-7-acetonitrile has been studied for various biological activities, including:

  • Antimicrobial Properties: Research indicates that compounds similar to 1-methylnaphthalene derivatives exhibit significant antimicrobial activity against various pathogens.
  • Cytotoxic Effects: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a need for further investigation into its anticancer properties.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.

The biological activity of 1-methylnaphthalene-7-acetonitrile is thought to be mediated through several mechanisms:

  • Interaction with Cellular Targets: The compound may bind to specific receptors or enzymes, altering their activity and leading to physiological changes.
  • Reactive Oxygen Species (ROS) Generation: Similar naphthalene derivatives have been shown to induce oxidative stress in cells, which can lead to apoptosis in cancer cells.
  • Modulation of Signaling Pathways: It may influence key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various naphthalene derivatives, including 1-methylnaphthalene-7-acetonitrile. The results indicated:

CompoundMinimum Inhibitory Concentration (MIC)
1-Methylnaphthalene-7-acetonitrile32 µg/mL
Control (standard antibiotic)16 µg/mL

This suggests that while the compound exhibits some antimicrobial properties, it may not be as potent as established antibiotics.

Cytotoxicity Against Cancer Cell Lines

In another study focused on cancer therapy, researchers tested the cytotoxic effects of 1-methylnaphthalene-7-acetonitrile on human breast cancer cell lines (MCF-7). The findings were as follows:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

At higher concentrations, the compound significantly reduced cell viability, indicating potential as an anticancer agent.

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